molecular formula C9H6BrClN2 B11860287 1-Bromo-8-chloroisoquinolin-3-amine

1-Bromo-8-chloroisoquinolin-3-amine

Cat. No.: B11860287
M. Wt: 257.51 g/mol
InChI Key: PXYCNOKVEHZWCH-UHFFFAOYSA-N
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Description

1-Bromo-8-chloroisoquinolin-3-amine is a heterocyclic compound with the molecular formula C9H6BrClN2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine and chlorine atom attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-chloroisoquinolin-3-amine can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. The process typically includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-chloroisoquinolin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Bromo-8-chloroisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloroisoquinolin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-8-chloroisoquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in organic synthesis. This dual halogenation allows for more diverse chemical transformations and applications compared to its analogs .

Biological Activity

1-Bromo-8-chloroisoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H7BrClN2
  • Molecular Weight: 257.51 g/mol
  • IUPAC Name: this compound

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various molecular targets, including:

  • CHK1 Inhibition: The compound has been identified as a potent inhibitor of the CHK1 enzyme, which plays a critical role in the DNA damage response. The presence of chlorine at the 8-position enhances selectivity against CHK2, improving the compound's therapeutic index significantly .

Anticancer Activity

This compound has demonstrated notable anticancer properties across various cancer cell lines. In studies, it was found to induce cell cycle arrest and apoptosis in human colon carcinoma cells (HT29) through mechanisms involving G2 checkpoint abrogation and activation of mitotic pathways .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HT2910–30G2 checkpoint abrogation
MCF-75–19Apoptosis induction
A54910–38Cell cycle arrest

Antibacterial Activity

The compound has also shown antibacterial effects, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (mg/mL)Comparison to Standard Drug
Pseudomonas aeruginosa1 × 10^-6Standard: 24 mm zone
Klebsiella pneumoniae1 × 10^-5Standard: 27 mm zone

Study on CHK1 Inhibition

In a detailed study published in Nature, researchers optimized the basic amine substituent on isoquinolines, including the subject compound. They found that introducing the 8-chloro group significantly improved selectivity against CHK2 by over 3000-fold compared to non-halogenated analogs. This optimization process involved evaluating various derivatives for their cytotoxicity and enzyme inhibition profiles, leading to promising candidates for further development .

Cytotoxicity Assessment

A cytotoxicity study utilizing the sulforhodamine B (SRB) assay revealed that several derivatives of this compound exhibited higher potency than cisplatin against a panel of cancer cell lines, including HeLa and A2780. The results underscored the compound's potential as an effective anticancer agent with selective toxicity towards cancer cells over normal cells .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

1-bromo-8-chloroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-9-8-5(4-7(12)13-9)2-1-3-6(8)11/h1-4H,(H2,12,13)

InChI Key

PXYCNOKVEHZWCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)N

Origin of Product

United States

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